molecular formula C15H16F3N7S B12243101 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine

9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12243101
M. Wt: 383.4 g/mol
InChI Key: LDABVAASUXZPEK-UHFFFAOYSA-N
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Description

The compound 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position. The piperazine ring is then introduced, and finally, the trifluoromethyl-thiazole moiety is attached. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

  • 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine
  • 6-(4-(4-bromophenyl)piperazin-1-yl)-9H-purine
  • 6-(4-(4-methoxyphenyl)piperazin-1-yl)-9H-purine

Uniqueness

The uniqueness of 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl-thiazole moiety, in particular, is known for enhancing the compound’s stability and bioactivity .

Properties

Molecular Formula

C15H16F3N7S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C15H16F3N7S/c1-2-23-9-21-11-12(23)19-8-20-13(11)24-3-5-25(6-4-24)14-22-10(7-26-14)15(16,17)18/h7-9H,2-6H2,1H3

InChI Key

LDABVAASUXZPEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=CS4)C(F)(F)F

Origin of Product

United States

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